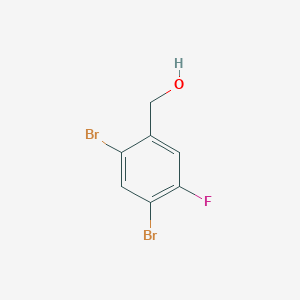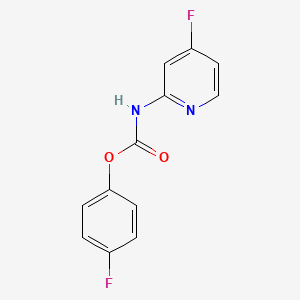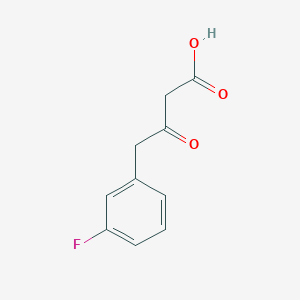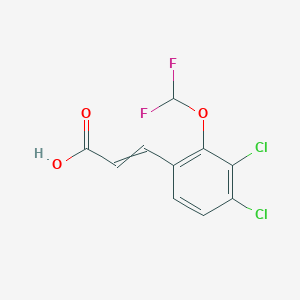
2,4-Dibromo-5-fluorobenzyl alcohol
Vue d'ensemble
Description
2,4-Dibromo-5-fluorobenzyl alcohol is a chemical compound with the CAS Number: 1806354-08-4 . It has a molecular weight of 283.92 . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The IUPAC name for this compound is (2,4-dibromo-5-fluorophenyl)methanol . The InChI Code is 1S/C7H5Br2FO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2,11H,3H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 283.92 . It is typically stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Synthèse organique
2,4-Dibromo-5-fluorobenzyl alcohol: est un intermédiaire précieux en synthèse organique . Sa structure moléculaire permet diverses réactions chimiques, telles que la substitution nucléophile et l'addition électrophile, qui sont fondamentales dans la construction de composés organiques complexes. La présence d'atomes de brome en fait un bon candidat pour une fonctionnalisation supplémentaire par des réactions de couplage croisé catalysées au palladium, qui sont essentielles dans la synthèse de produits pharmaceutiques et d'agrochimiques.
Recherche pharmaceutique
En recherche pharmaceutique, This compound sert d'intermédiaire pour la synthèse de molécules plus complexes . Il peut être utilisé pour créer des principes actifs (API) ayant des propriétés antibactériennes et antivirales potentielles. Sa structure halogénée est particulièrement utile dans le développement de nouveaux médicaments qui nécessitent un placement précis des atomes de brome et de fluor pour l'activité biologique.
Science des matériaux
Le composé trouve des applications en science des matériaux, notamment dans le développement de nouveaux polymères et de matériaux fonctionnels . Sa capacité à subir des réactions de polymérisation peut conduire à la création de nouveaux matériaux aux propriétés mécaniques et chimiques spécifiques, utiles dans diverses industries allant de l'automobile à l'aérospatiale.
Chimie analytique
This compound: peut être utilisé comme étalon ou composé de référence en chimie analytique . Ses propriétés spectrales distinctes permettent son utilisation pour l'étalonnage d'instruments tels que la RMN (Résonance Magnétique Nucléaire) et les spectromètres de masse, qui sont des outils essentiels pour l'analyse qualitative et quantitative des substances chimiques.
Biochimie
En biochimie, la réactivité de ce composé peut être exploitée pour étudier les réactions catalysées par les enzymes où les alcools halogénés servent de substrats . Il peut aider à comprendre le mécanisme d'action de certaines enzymes et à la conception d'inhibiteurs d'enzymes qui ont un potentiel thérapeutique.
Science de l'environnement
L'impact environnemental des composés halogénés, y compris This compound, est un domaine d'étude important . Les chercheurs peuvent étudier sa biodégradabilité, sa persistance dans l'environnement et ses effets potentiels sur les écosystèmes. Cette recherche est cruciale pour évaluer les risques environnementaux associés à l'utilisation de ces produits chimiques dans les procédés industriels.
Safety and Hazards
2,4-Dibromo-5-fluorobenzyl alcohol is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing face, hands, and any exposed skin thoroughly after handling .
Mécanisme D'action
Target of Action
It is known that benzylic alcohols, such as 2,4-dibromo-5-fluorobenzyl alcohol, often interact with various enzymes and receptors in the body .
Mode of Action
This compound, like other benzylic alcohols, can undergo various reactions including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function .
Biochemical Pathways
The compound’s ability to undergo reactions such as free radical bromination and nucleophilic substitution suggests that it may interact with a variety of biochemical pathways .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Its ability to undergo various reactions suggests that it may have a range of effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity may be influenced by the pH of its environment . Additionally, temperature and storage conditions can affect the stability of this compound .
Analyse Biochimique
Biochemical Properties
2,4-Dibromo-5-fluorobenzyl alcohol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses and detoxification pathways. For instance, it can act as a substrate for cytochrome P450 enzymes, which are responsible for the metabolism of various xenobiotics. The interaction with cytochrome P450 enzymes involves the oxidation of the benzyl alcohol group, leading to the formation of reactive intermediates that can further participate in detoxification processes .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, this compound has been observed to modulate cell signaling pathways, particularly those involved in oxidative stress responses. It can induce the expression of antioxidant enzymes such as superoxide dismutase and catalase, thereby enhancing the cell’s ability to neutralize reactive oxygen species . At higher concentrations, this compound can exert cytotoxic effects, leading to cell apoptosis through the activation of caspase pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules and enzymes. This compound can bind to the active sites of cytochrome P450 enzymes, leading to the formation of enzyme-substrate complexes. The subsequent oxidation of the benzyl alcohol group generates reactive intermediates that can interact with other cellular components, including DNA and proteins . Additionally, this compound can inhibit the activity of certain enzymes involved in cellular metabolism, thereby affecting metabolic flux and energy production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is influenced by factors such as temperature and pH. Under optimal conditions, it remains stable for extended periods, allowing for prolonged experimental studies . Degradation products can form over time, potentially altering its biochemical activity. Long-term exposure to this compound has been shown to induce adaptive responses in cells, including the upregulation of detoxification enzymes and stress response pathways .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with dosage. At low doses, this compound can enhance antioxidant defenses and improve cellular resilience to oxidative stress . At higher doses, it can induce toxic effects, including liver and kidney damage, due to the accumulation of reactive intermediates and oxidative stress . The threshold for toxicity is influenced by factors such as the duration of exposure and the metabolic capacity of the organism .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to detoxification and oxidative stress responses. It is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can be further processed by phase II detoxification enzymes such as glutathione S-transferases . These metabolic pathways help in the conjugation and elimination of the compound, reducing its potential toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow and tissue-specific expression of transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its biochemical activity. This compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The presence of targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects on cellular metabolism and stress responses .
Propriétés
IUPAC Name |
(2,4-dibromo-5-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYPCMJCRFWJMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1413201.png)





![[6-(But-2-ynyloxy)pyridin-3-yl]methylamine](/img/structure/B1413208.png)

![N-[[(1R,2R,6S,7S)-3,5-Dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl]methyl]adamantane-1-carboxamide](/img/structure/B1413213.png)




![trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester](/img/structure/B1413223.png)
